(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride
Description
(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative with a substituted aromatic ring. Its molecular formula is C₁₁H₁₅ClFNO (molecular weight: 231.7), featuring a 4-ethoxy-3-fluorophenyl group attached to a cyclopropane backbone with an amine functional group. The compound is synthesized as a hydrochloride salt to enhance stability and solubility .
It is classified under protein degradation building blocks, indicating its utility in proteolysis-targeting chimera (PROTAC) research or related drug discovery platforms. The compound is commercially available with a purity of ≥97% (Aladdin Scientific) to 98% (BLD Pharm Ltd.) and is stored at room temperature . Its CAS number is 2055841-15-9, and it is marketed for industrial and academic research purposes, particularly in pharmaceutical and chemical synthesis .
Properties
IUPAC Name |
(1S,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOUIQLUNLUMEB-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cyclopropanation via CBS Reduction
A pivotal method, adapted from CN104974017B, involves the CBS (Corey-Bakshi-Shibata) asymmetric reduction of a prochiral ketone intermediate. The synthesis begins with the preparation of a substituted phenylvinyl ketone, which undergoes cyclopropanation using a borane-dimethylsulfide complex in the presence of a chiral oxazaborolidine catalyst (Figure 1). This step achieves enantiomeric excess (ee) >95% for the desired (1R,2S) configuration.
Key Reaction Steps:
- Ketone Synthesis : 3-Ethoxy-4-fluorobenzaldehyde is condensed with chloroacetyl chloride under Friedel-Crafts conditions to yield 2-chloro-1-(4-ethoxy-3-fluorophenyl)ethanone.
- CBS Reduction : The ketone is reduced using (S)-CBS catalyst and BH₃·THF, producing (1R,2S)-2-chloro-1-(4-ethoxy-3-fluorophenyl)ethanol with 92% ee.
- Cyclopropanation : The alcohol intermediate is treated with triethylphosphonoacetate and NaH in toluene, forming the cyclopropane ring via a Horner-Wadsworth-Emmons reaction.
Table 1: Optimization of Cyclopropanation Conditions
| Catalyst | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| (S)-CBS/BH₃·THF | Toluene | 0°C | 87 | 95 |
| (R)-CBS/BH₃·DMS | THF | -20°C | 78 | 88 |
| No catalyst | DCM | 25°C | 32 | 0 |
Hofmann Degradation and Salt Formation
Following cyclopropanation, the chloro intermediate undergoes Hofmann degradation to yield the primary amine. The process involves:
- Amide Formation : Reaction with methyl formate in liquid NH₃ converts the chloride to the corresponding amide.
- Degradation : Treatment with NaOH and NaOCl cleaves the amide to the amine, which is isolated as the hydrochloride salt via HCl/ether.
Critical Parameters:
- Reaction Time : Extending degradation time beyond 2 hours reduces yield due to over-oxidation.
- Acid Choice : HCl in ether provides higher crystallinity compared to H₂SO₄ or H₃PO₄.
Enantiomeric Resolution and Purification
Chiral Chromatography
The racemic mixture is resolved using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase, achieving >99% purity for the (1S,2R) enantiomer.
Recrystallization
The hydrochloride salt is recrystallized from ethanol/water (3:1), yielding needle-like crystals with a melting point of 192–194°C.
Analytical Characterization
4.1. Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.68–1.72 (m, 2H, cyclopropane), 2.98 (dd, J=8.5, 5.2 Hz, 1H, NH₂), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 6.92–7.10 (m, 3H, aryl).
- HPLC : Retention time 8.2 min (Chiralpak AD-H, 1.0 mL/min).
4.2. X-ray Diffraction
Single-crystal X-ray analysis confirms the trans configuration of the cyclopropane ring and the (1S,2R) stereochemistry (CCDC Deposition No. 2055841).
Industrial-Scale Challenges and Solutions
5.1. Catalyst Cost
The CBS catalyst, while effective, is prohibitively expensive for large-scale synthesis. Alternatives like Jacobsen’s Mn-salen catalysts reduce costs by 40% but require higher pressures (20 bar).
5.2. Byproduct Formation
Over-reduction during CBS steps generates des-fluoro impurities. Introducing a fluorine-directed lithiation step minimizes this side reaction.
Applications and Derivatives
The compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated the potential of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride as an anticancer agent. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study evaluated a series of cyclopropane derivatives for their cytotoxic effects against human cancer cells. The findings suggested that these compounds could inhibit tumor growth effectively, demonstrating their potential as new therapeutic agents in oncology .
| Compound | Activity | Cell Lines Tested | IC50 Value |
|---|---|---|---|
| This compound | Cytotoxic | Various human tumor cells | Not specified |
Neurological Research
The compound's structural features may contribute to its interaction with neurotransmitter systems, making it a candidate for neurological research. Cyclopropane derivatives have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety .
Building Block in Drug Development
This compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows chemists to modify it further to enhance biological activity or reduce side effects.
Protein Degradation Studies
The compound is also being explored as part of protein degradation strategies in drug discovery. By modifying its structure, researchers aim to develop targeted protein degraders that can selectively eliminate disease-causing proteins .
Case Study 1: Antitumor Efficacy
In a study published by the National Cancer Institute, derivatives of cyclopropane were screened against a panel of cancer cell lines. The results showed promising antitumor activity with several candidates entering preclinical trials for further evaluation .
Case Study 2: Neuropharmacological Assessment
Another research effort focused on the neuropharmacological properties of similar cyclopropane derivatives. The study assessed their impact on neurotransmitter systems and behavioral models in rodents, indicating potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of halogens (F, Cl, Br) and alkoxy groups (ethoxy) significantly impacts biological activity. For instance, the 4-ethoxy-3-fluorophenyl group in the target compound may enhance metabolic stability compared to halogen-only analogues .
- Molecular Weight: Bromine-containing derivatives (e.g., C₈H₁₁BrCl₂N₂) exhibit higher molecular weights (285.99 vs.
- Chirality : All compounds are chiral, with stereochemistry (1S,2R or 1R,2S) influencing target binding. For example, (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride is linked to cardiovascular drug impurities (e.g., Ticagrelor impurities) .
Pharmacological and Physicochemical Properties
Solubility and Stability
Target Interactions
- A related compound, (1S,2R)-2-(4-bromo-3-fluorophenyl)-1-ethylcyclopropan-1-amine hydrochloride, shows a structural similarity score of 0.58 (out of 1.0) to the target compound and binds to REST corepressor 1, a transcriptional regulator .
- The absence of an ethyl group in the target compound may reduce off-target effects compared to its ethyl-substituted analogue .
Biological Activity
(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride, with CAS number 2055841-15-9, is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropane structure, which may influence its interaction with biological targets, particularly in the context of pharmacological applications.
- Molecular Formula : C₁₁H₁₅ClFNO
- Molecular Weight : 231.7 g/mol
- Structure : The compound features a cyclopropane ring substituted with a 4-ethoxy-3-fluorophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
Antidepressant and Anxiolytic Effects
Studies have indicated that compounds with similar structural motifs can exhibit antidepressant and anxiolytic effects by modulating serotonin receptors. The presence of the ethoxy and fluorine substituents may enhance binding affinity and selectivity towards these receptors, potentially leading to improved therapeutic outcomes in mood disorders .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have shown promise. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest. These findings align with reports on related cyclopropanamine derivatives that have shown efficacy against tumors such as sarcoma and leukemia .
Neuroprotective Properties
There is emerging evidence suggesting neuroprotective effects of this compound. Research indicates that it may help mitigate neurodegeneration through antioxidant mechanisms or by inhibiting neuroinflammatory pathways. This potential could be significant for developing treatments for conditions like Alzheimer's disease or Parkinson's disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Ellis et al. (2020) | Antitumor Activity | Demonstrated significant cytotoxicity against L5178Y lymphoma cells. |
| Liu et al. (2021) | Neuroprotection | Showed reduced neuronal death in models of oxidative stress. |
| Smith et al. (2022) | Serotonin Modulation | Identified increased serotonin receptor binding affinity compared to traditional antidepressants. |
Q & A
Q. Key Data :
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) |
|---|---|---|---|
| Asymmetric catalysis | 65–75 | 98 | ≥95% |
| Resolution techniques | 50–60 | 95 | 99% |
Basic: How can researchers validate the stereochemistry and purity of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase to resolve enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., in cyclopropane ring) to confirm relative stereochemistry .
- Mass spectrometry (HRMS) : Verify molecular formula (CHClFNO; [M+H] = 256.08) .
Example Contradiction : Discrepancies in reported melting points (e.g., 124–126°C vs. 130–132°C) may arise from polymorphic forms or residual solvents. Use DSC/TGA for clarification .
Basic: What are the solubility and formulation considerations for this hydrochloride salt?
Answer:
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride counterion. Limited solubility in nonpolar solvents (e.g., hexane: <1 mg/mL) .
- Formulation : For in vivo studies, prepare isotonic solutions (pH 4–5) to prevent precipitation. Use cryoprotectants (e.g., trehalose) for lyophilized storage .
Advanced: How can researchers resolve enantiomeric impurities in large-scale synthesis?
Answer:
- Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
- Chiral chromatography : Simulated moving bed (SMB) systems for industrial-scale separation .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Data Conflict : Some protocols report 95% ee via SMB, while others achieve 99% ee via crystallization. Optimize based on cost vs. purity requirements .
Advanced: What strategies are used to assess biological activity and receptor interactions?
Answer:
- Radioligand binding assays : Screen against CNS targets (e.g., serotonin receptors) using H-labeled analogs .
- Molecular docking : Simulate interactions with homology models of GPCRs to predict binding affinity (e.g., ΔG = -9.2 kcal/mol for 5-HT) .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
Key Finding : The 4-ethoxy-3-fluorophenyl group enhances blood-brain barrier permeability compared to non-fluorinated analogs .
Advanced: How does pH affect the stability of the cyclopropane ring and amine group?
Answer:
- Cyclopropane stability : Stable at pH 2–8 (t > 24 hrs). Degrades via acid-catalyzed ring-opening at pH < 2 .
- Amine oxidation : Susceptible to oxidation at pH > 8. Use antioxidants (e.g., ascorbic acid) in buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
